Panasenoside

Vue d'ensemble

Description

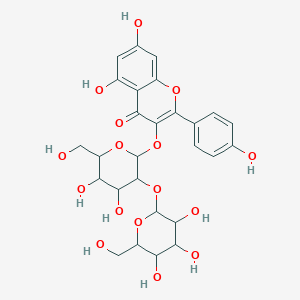

Le Panasenoside est un glycoside de flavonoïde que l’on trouve principalement dans les feuilles des plantes de ginseng, en particulier le Panax ginseng. Il est connu pour ses diverses activités pharmacologiques, notamment ses effets antioxydants, antibactériens et neuroprotecteurs . Le this compound est chimiquement identifié comme étant le kaempférol 3-O-glucosyl-(1-2)-galactoside .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

Biology: Investigated for its role in cellular signaling pathways and its effects on cellular metabolism.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties .

Mécanisme D'action

Le Panasenoside exerce ses effets par le biais de multiples mécanismes :

Activité antioxydante : Il capte les radicaux libres et réduit le stress oxydant dans les cellules.

Inhibition enzymatique : Inhibe des enzymes telles que l’α-glucosidase, qui est impliquée dans le métabolisme des glucides.

Signalisation cellulaire : Module diverses voies de signalisation, notamment celles liées à l’inflammation et à l’apoptose.

Composés similaires :

Kaempférol : La forme aglycone du this compound, connue pour ses propriétés antioxydantes et anti-inflammatoires.

Quercetine : Un autre glycoside de flavonoïde avec des activités pharmacologiques similaires.

Rutine : Un glycoside de la quercétine, également connu pour ses effets antioxydants et anti-inflammatoires

Unicité du this compound : Le this compound est unique en raison de son motif de glycosylation spécifique, qui lui confère des propriétés pharmacologiques distinctes. Sa présence dans les feuilles de ginseng et son rôle dans la médecine traditionnelle mettent en évidence son caractère unique par rapport aux autres flavonoïdes .

Orientations Futures

The pharmacokinetics of Panasenoside metabolism after intravenous administration and the pharmacokinetic profile of this compound in rats were characterized for the first time, which contributed to a deeper understanding of the pharmacological features of this compound . The tissue distribution results indicated that the this compound diffuses rapidly and widely into major organs. The level of this compound was highest in mouse liver, followed by kidney, lung, and spleen. The overwhelming accumulation in the liver indicated that the liver was responsible for the extensive metabolism . This opens up new avenues for research into the potential therapeutic uses of this compound.

Analyse Biochimique

Biochemical Properties

Panasenoside exhibits inhibitory activity against α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism.

Cellular Effects

The tissue distribution results of this compound in mice indicate that it diffuses rapidly and widely into major organs . The level of this compound was highest in the liver, followed by the kidney, lung, and spleen . This suggests that this compound may have broad effects on cellular processes across various types of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, the pharmacokinetics of this compound metabolism right after intravenous administration and the pharmacokinetic profile of this compound in rats were characterized . This contributes to a deeper understanding of the pharmacological features of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving Sprague-Dawley rats, different effects were observed after intravenous administration of 2 mg/kg and 10 mg/kg of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of α-glucosidase . By inhibiting this enzyme, this compound may affect the metabolic flux or metabolite levels associated with carbohydrate metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In mice, it was found to diffuse rapidly and widely into major organs . The highest level of this compound was found in the liver, indicating that the liver may play a significant role in the transport and distribution of this compound .

Subcellular Localization

Given its wide distribution in various organs and its interaction with α-glucosidase, it is likely that this compound may be localized in areas of the cell where this enzyme is present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Panasenoside peut être synthétisé par glycosylation du kaempférol. Le processus implique la réaction du kaempférol avec le glucose et le galactose dans des conditions spécifiques pour former la liaison glycosidique. La réaction nécessite généralement la présence d’un catalyseur et est réalisée dans un solvant organique .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l’extraction à partir des feuilles de ginseng. Les feuilles sont soumises à des procédés tels que le séchage, le broyage et l’extraction par solvant. L’extrait est ensuite purifié à l’aide de techniques chromatographiques pour isoler le this compound .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d’oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites, modifiant ainsi ses propriétés pharmacologiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les chlorures d’acyle et les halogénoalcanes.

Principaux produits formés :

Oxydation : Dérivés oxydés du this compound.

Réduction : Formes réduites du this compound.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la chimie des flavonoïdes.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et ses effets sur le métabolisme cellulaire.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires, antioxydantes et neuroprotectrices.

Industrie : Utilisé dans le développement de compléments alimentaires et d’aliments fonctionnels en raison de ses propriétés bioactives .

Comparaison Avec Des Composés Similaires

Kaempferol: The aglycone form of panasenoside, known for its antioxidant and anti-inflammatory properties.

Quercetin: Another flavonoid glycoside with similar pharmacological activities.

Rutin: A glycoside of quercetin, also known for its antioxidant and anti-inflammatory effects

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern, which imparts distinct pharmacological properties. Its presence in ginseng leaves and its role in traditional medicine further highlight its uniqueness compared to other flavonoids .

Propriétés

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDFKLGDGSGEO-PABQPRPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317852 | |

| Record name | Panasenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31512-06-8 | |

| Record name | Panasenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31512-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panasenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

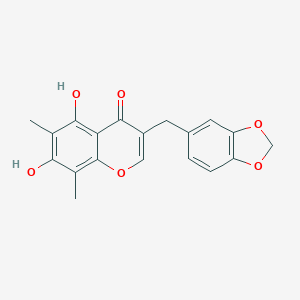

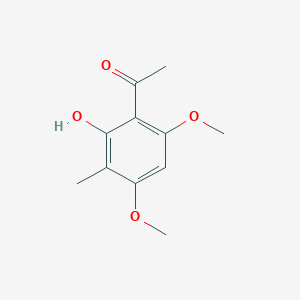

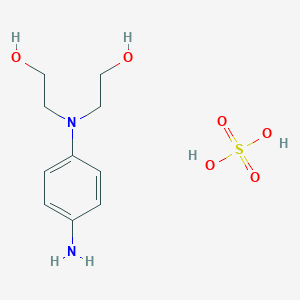

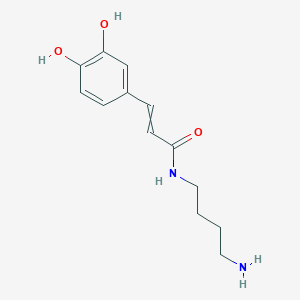

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)